molecular formula C9H17F2NO2S B2513175 4,4-Difluoro-1-(isobutylsulfonyl)piperidine CAS No. 2097866-74-3

4,4-Difluoro-1-(isobutylsulfonyl)piperidine

Cat. No.: B2513175
CAS No.: 2097866-74-3
M. Wt: 241.3
InChI Key: WGTWOJKOHXVLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(isobutylsulfonyl)piperidine is a synthetic compound characterized by a piperidine ring, which is a common heterocyclic structure found in many biologically active molecules. The presence of fluorine atoms and an isobutylsulfonyl group suggests potential modifications for specific applications in medicinal chemistry or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(isobutylsulfonyl)piperidine typically involves the introduction of fluorine atoms and the isobutylsulfonyl group onto a piperidine ring. The exact synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing such compounds include:

    Nucleophilic substitution reactions: These reactions can introduce fluorine atoms onto the piperidine ring.

    Sulfonylation reactions: These reactions can attach the isobutylsulfonyl group to the piperidine ring.

Industrial Production Methods:

Types of Reactions:

    Nucleophilic Substitution Reactions: The fluorine atoms on the piperidine ring can undergo nucleophilic substitution reactions, depending on the reaction conditions.

    Reactions Involving the Sulfonyl Group: The isobutylsulfonyl group can participate in reduction or hydrolysis reactions, depending on the reagent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Common reagents include reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Reduction Products: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Hydrolysis Products: Hydrolysis can yield the corresponding sulfonic acid.

Scientific Research Applications

4,4-Difluoro-1-(isobutylsulfonyl)piperidine is used in various scientific research applications due to its unique properties:

    Medicinal Chemistry: The compound’s piperidine ring and fluorine atoms make it a valuable scaffold for designing pharmaceuticals.

    Materials Science: The presence of fluorine atoms and the sulfonyl group can influence the compound’s solubility and interaction with other molecules, making it useful in materials science.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity.

Mechanism of Action

The exact mechanism of action for 4,4-Difluoro-1-(isobutylsulfonyl)piperidine is not well-documented. the presence of fluorine atoms and the sulfonyl group suggests that the compound may interact with molecular targets through:

    Electrostatic Interactions: The fluorine atoms can influence the electronic properties of the piperidine ring, affecting its interaction with biological targets.

    Hydrophobic Interactions: The isobutylsulfonyl group can influence the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: This compound lacks the isobutylsulfonyl group but shares the fluorine-substituted piperidine ring.

    1-(Isobutylsulfonyl)piperidine: This compound lacks the fluorine atoms but shares the isobutylsulfonyl-substituted piperidine ring.

Uniqueness: 4,4-Difluoro-1-(isobutylsulfonyl)piperidine is unique due to the combination of fluorine atoms and the isobutylsulfonyl group on the piperidine ring. This combination can influence the compound’s electronic properties, solubility, and interaction with other molecules, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,4-difluoro-1-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO2S/c1-8(2)7-15(13,14)12-5-3-9(10,11)4-6-12/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWOJKOHXVLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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